![molecular formula C14H10FNO B6375742 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% CAS No. 1261985-51-6](/img/structure/B6375742.png)
2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95%
Overview
Description
2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% (2C5FMPP) is a chemical compound with a wide range of potential applications in the scientific research field. It is a highly versatile compound, and has been used in a variety of research studies, including those related to biochemistry, physiology, and pharmacology.
Scientific Research Applications
2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% has been used in a variety of research studies related to biochemistry, physiology, and pharmacology. In biochemistry, it has been used to study the effect of 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% on the activity of enzymes involved in the metabolism of fatty acids. In physiology, it has been used to study the effect of 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% on the regulation of cellular processes, such as cell differentiation and cell death. In pharmacology, it has been used to study the effect of 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% on the binding of drugs to their respective receptors.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% is not yet fully understood. However, it is believed that 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% acts as an inhibitor of the enzyme fatty acid synthase (FAS), which is involved in the synthesis of fatty acids. Inhibition of FAS by 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% leads to a decrease in the production of fatty acids, which can result in a decrease in the production of other molecules, such as cholesterol and triglycerides.
Biochemical and Physiological Effects
2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% can inhibit the activity of FAS, leading to a decrease in the production of fatty acids. In addition, 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to inhibit the growth of cancer cells, and to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% is a highly versatile compound, and has a number of advantages for use in laboratory experiments. The compound is relatively stable, and can be stored at room temperature for extended periods of time. In addition, 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% is relatively non-toxic, making it a safe compound to use in laboratory experiments.
However, there are also some limitations to the use of 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% in laboratory experiments. For example, the compound is not soluble in water, making it difficult to work with in laboratory experiments. In addition, the compound is relatively expensive, making it difficult to use in large-scale experiments.
Future Directions
In the future, 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% could be used in a variety of research studies. For example, the compound could be used to study the effect of fatty acid metabolism on the development of various diseases, such as cancer and cardiovascular disease. In addition, 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% could be used to study the effect of fatty acid metabolism on the regulation of cellular processes, such as cell differentiation and cell death. Finally, 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% could be used to study the effect of fatty acid metabolism on the binding of drugs to their respective receptors.
Synthesis Methods
2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% was synthesized using a two-step method. The first step involved the reaction of 2-cyano-5-chloro-4-methylphenol with 2-fluoro-4-methylphenol in the presence of an anhydrous zinc chloride catalyst. The second step involved the reduction of the 2-cyano-5-chloro-4-methylphenol to 2-cyano-5-(2-fluoro-4-methylphenyl)phenol, 95% (2-Cyano-5-(2-fluoro-4-methylphenyl)phenol, 95%). The reaction was carried out in a sealed reaction vessel at a temperature of 135°C for a period of 24 hours.
properties
IUPAC Name |
4-(2-fluoro-4-methylphenyl)-2-hydroxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-9-2-5-12(13(15)6-9)10-3-4-11(8-16)14(17)7-10/h2-7,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBQAKYQUIWMPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C#N)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684682 | |
Record name | 2'-Fluoro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(2-fluoro-4-methylphenyl)phenol | |
CAS RN |
1261985-51-6 | |
Record name | 2'-Fluoro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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